(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes cyano, dichlorophenyl, ethyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide typically involves a multi-step process:
Formation of the (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enamide Backbone:
Introduction of the N-(3,5-dichlorophenyl) Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Chemical Reactivity: The presence of reactive functional groups like cyano and nitro allows the compound to participate in various chemical reactions, forming new bonds and structures.
Comparison with Similar Compounds
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the ethyl and nitro groups, resulting in different chemical and biological properties.
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-methyl-3-nitrophenyl)prop-2-enamide: Contains a methyl group instead of an ethyl group, which may affect its reactivity and interactions.
Uniqueness:
- The presence of both ethyl and nitro groups in (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide provides unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and potential applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c1-2-12-4-3-11(6-17(12)23(25)26)5-13(10-21)18(24)22-16-8-14(19)7-15(20)9-16/h3-9H,2H2,1H3,(H,22,24)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPWGUJOBMVMBI-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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